[(1S)-3,3-difluorocyclohexyl]methanamine
CAS No.:
Cat. No.: VC13665976
Molecular Formula: C7H13F2N
Molecular Weight: 149.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13F2N |
|---|---|
| Molecular Weight | 149.18 g/mol |
| IUPAC Name | [(1S)-3,3-difluorocyclohexyl]methanamine |
| Standard InChI | InChI=1S/C7H13F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-5,10H2/t6-/m0/s1 |
| Standard InChI Key | KUHHSYYOTFOMJB-LURJTMIESA-N |
| Isomeric SMILES | C1C[C@@H](CC(C1)(F)F)CN |
| SMILES | C1CC(CC(C1)(F)F)CN |
| Canonical SMILES | C1CC(CC(C1)(F)F)CN |
Introduction
[(1S)-3,3-difluorocyclohexyl]methanamine is a chiral organic compound that belongs to the class of amines. It is characterized by its cyclohexyl backbone with two fluorine atoms at the 3-position and an amino group attached to the methylene bridge. Despite the lack of specific literature directly referencing this compound, understanding its structure and potential applications can be inferred from related compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of [(1S)-3,3-difluorocyclohexyl]methanamine would likely involve a multi-step process starting from a suitable cyclohexane derivative. This could include fluorination reactions to introduce the fluorine atoms, followed by the introduction of the amino group. The specific synthesis route would depend on the availability of starting materials and the desired stereochemistry.
Potential Applications
While there is no direct literature on the applications of [(1S)-3,3-difluorocyclohexyl]methanamine, compounds with similar structures have been explored in various fields:
-
Pharmaceuticals: Fluorinated cyclohexyl derivatives are often used in drug design due to their improved pharmacokinetic properties. They can enhance the stability and bioavailability of drugs.
-
Biological Research: Chiral amines like [(1S)-3,3-difluorocyclohexyl]methanamine could serve as intermediates or building blocks in the synthesis of complex biological molecules.
Safety and Handling
Handling of [(1S)-3,3-difluorocyclohexyl]methanamine would require caution due to its potential as a skin and eye irritant, similar to other amines. Proper protective equipment and ventilation should be used when handling this compound.
| Hazard | Description |
|---|---|
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume